Glycovir
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Overview
Description
Glycovir is a small molecule compound that has been investigated for its potential use in treating human immunodeficiency virus infections. It is an ester prodrug of SC 48334, an alpha-glycosidase 1 inhibitor, which targets viral glycoprotein processing in the host cell endoplasmic reticulum .
Preparation Methods
Glycovir is synthesized through a classical acylation of alcohol groups with nicotinic acid chlorohydride generated in situ. This method offers several advantages, such as the process taking place in a single reaction vessel without the addition or removal of any intermediates and without the use of any protective groups . Industrial production methods for this compound involve similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Glycovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glycovir has been extensively studied for its antiviral properties. It has shown significant inhibitory activity against human immunodeficiency virus pseudoviruses and severe acute respiratory syndrome coronavirus 2 in vitro . Additionally, this compound has been investigated for its potential use in treating other viral infections due to its broad-spectrum antiviral activity. In the field of chemistry, this compound serves as a valuable compound for studying glycosidase inhibition and its effects on viral glycoprotein processing .
Mechanism of Action
Glycovir exerts its effects by inhibiting alpha-glycosidase 1, an enzyme involved in the biosynthesis of oligosaccharide chains and quality control mechanisms in the endoplasmic reticulum of N-linked glycoproteins. By inhibiting this enzyme, this compound disrupts the maturation, transport, and secretion of glycoproteins, thereby affecting viral glycoprotein processing and reducing viral replication .
Comparison with Similar Compounds
Glycovir is unique due to its specific inhibition of alpha-glycosidase 1 and its broad-spectrum antiviral activity. Similar compounds include:
Acyclovir: An antiviral drug used to treat herpes simplex virus infections.
Remdesivir: An antiviral drug used to treat severe acute respiratory syndrome coronavirus 2 infections.
Glycyrrhizin: A compound with antiviral properties derived from licorice root.
Compared to these compounds, this compound’s unique mechanism of action and broad-spectrum activity make it a promising candidate for further research and development in antiviral therapies.
Properties
Molecular Formula |
C26H45NO8 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3 |
InChI Key |
MKGDNVHZSCXBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Synonyms |
glycovir SC 49483 SC-49483 |
Origin of Product |
United States |
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